molecular formula C15H14O4 B13688760 3-(Benzyloxy)mandelic Acid

3-(Benzyloxy)mandelic Acid

Cat. No.: B13688760
M. Wt: 258.27 g/mol
InChI Key: TXQQCVRQEVBJLF-UHFFFAOYSA-N
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Description

3-(Benzyloxy)mandelic Acid is an organic compound that belongs to the class of aromatic alpha hydroxy acids It is characterized by the presence of a benzyloxy group attached to the mandelic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)mandelic Acid typically involves the reaction of benzyl alcohol with mandelic acid. One common method includes the esterification of mandelic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, biocatalytic processes using enzymes such as mandelate racemase have been explored for the production of optically pure this compound .

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)mandelic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Benzyloxy)mandelic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)mandelic Acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in target proteins, leading to increased binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 3-(Benzyloxy)mandelic Acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s lipophilicity and ability to participate in specific chemical reactions, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

2-hydroxy-2-(3-phenylmethoxyphenyl)acetic acid

InChI

InChI=1S/C15H14O4/c16-14(15(17)18)12-7-4-8-13(9-12)19-10-11-5-2-1-3-6-11/h1-9,14,16H,10H2,(H,17,18)

InChI Key

TXQQCVRQEVBJLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(C(=O)O)O

Origin of Product

United States

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